5-Methoxy-1H-indazole
Overview
Description
5-Methoxy-1H-indazole is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.162 Da and a monoisotopic mass of 148.063660 Da . The compound is also known by other names such as 1H-Indazole, 5-methoxy- .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 5-Methoxy-1H-indazole, has been a subject of research over the years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole presents three tautomeric forms including 1H-indazole, 2H-indazole, and 3H-indazole . In contrast to 2H- or 3H-forms, 1H-Indazole is almost thermodynamically stable and is therefore the predominant tautomer . The planarity of the heterocyclic ring, various side chain substitutions of different lengths, and positional functionalization can lead to a variety of derivatives by the indazole moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1H-indazole include a density of 1.2±0.1 g/cm3, boiling point of 312.5±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 114.6±10.6 °C . It also has a molar refractivity of 43.3±0.3 cm3, polar surface area of 38 Å2, and molar volume of 119.1±3.0 cm3 .
Scientific Research Applications
Inhibition of Neuronal Nitric Oxide Synthase
5-Methoxy-1H-indazole derivatives, such as 7-methoxy-1H-indazole, have been identified as inhibitors of neuronal nitric oxide synthase. This property suggests potential therapeutic applications in conditions where nitric oxide synthase is implicated. For instance, the crystal structure of 7-methoxy-1H-indazole shows significant interaction with nitric oxide synthase, highlighting its potential as a target for drug design (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Anti-Inflammatory Activities
Certain 1H-indazole derivatives demonstrate notable anti-inflammatory activities. This includes compounds like 1-phenyl-1H-indazole derivatives, which have shown efficacy in various models of inflammation. For instance, 5-methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol strongly inhibits the oxidation of arachidonic acid, a key mediator in inflammatory processes (Schindler et al., 1998).
Applications in Material Science
Indazole-based compounds also find applications in material science, particularly in the development of electroactive materials. For example, methoxy-substituted 1-phenyl-5-[N,N-(bisphenyl)]aminoindazoles, which are derivatives of indazole, exhibit high thermal stabilities and promising electrochemical properties. These characteristics make them suitable for use in electronic devices (Cekaviciute, Simokaitienė, Gražulevičius, Buika, & Jankauskas, 2012).
Potential in Battery Technology
5-Methoxy-1H-indazole and its derivatives also show potential in battery technology. For instance, 5-hydroxy-1H-indazole has been investigated as an effective film-forming additive for high-voltage positive electrodes in batteries. This additive improves the cycling performance of batteries, indicating its utility in enhancing battery efficiency and lifespan (Kang et al., 2014).
Role in Monoamine Oxidase B Inhibition
Indazole-carboxamides, including those derived from 5-Methoxy-1H-indazole, are recognized as potent inhibitors of monoamine oxidase B (MAO-B). This inhibition is significant for therapeutic applications in neurological disorders such as Parkinson's disease. The selectivity and reversibility of these inhibitors make them promising candidates for drug development (Tzvetkov et al., 2014).
Safety And Hazards
Safety measures for handling 5-Methoxy-1H-indazole include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
Indazole-containing derivatives, including 5-Methoxy-1H-indazole, have attracted much attention in recent years due to their diverse biological properties . They are widely present in numerous commercially available drugs and have a broad range of medicinal applications . Therefore, it is anticipated that more antitumor drugs with an indazole scaffold will be marketed in the future .
properties
IUPAC Name |
5-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWDKIVVTXLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537722 | |
Record name | 5-Methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indazole | |
CAS RN |
94444-96-9 | |
Record name | 5-Methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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